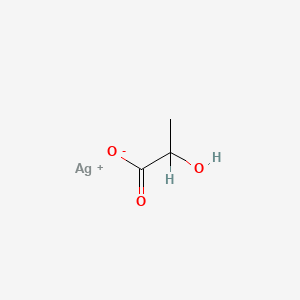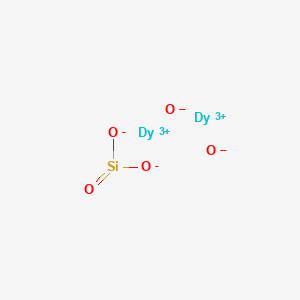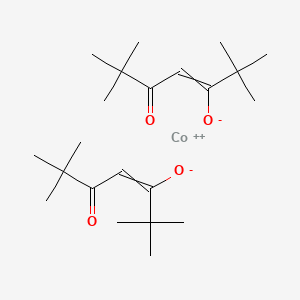
aluminium copper dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminium copper dioxide is a compound that combines aluminium, copper, and oxygen. This compound is of interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and environmental remediation. The combination of aluminium and copper oxides results in a material that exhibits interesting thermal, electrical, and catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminium copper dioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves the reaction of aluminium nitrate and copper nitrate in the presence of a base, followed by calcination at high temperatures to form the desired oxide.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, typically aluminium oxide and copper oxide, are mixed in stoichiometric ratios and heated to temperatures above 800°C. This process ensures the formation of a homogeneous compound with the desired properties.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminium copper dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen or other oxidizing agents, this compound can undergo further oxidation to form higher oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can reduce this compound to its metallic components.
Substitution: In the presence of halogens or other reactive species, substitution reactions can occur, leading to the formation of halide compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aluminium oxide and copper oxide, while reduction can yield metallic aluminium and copper.
Applications De Recherche Scientifique
Aluminium copper dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the reduction of carbon dioxide and the oxidation of organic compounds.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of antimicrobial agents.
Medicine: this compound is being explored for its potential in drug delivery systems and as a component in medical imaging.
Industry: It is used in the production of advanced materials, including ceramics and composites, due to its thermal stability and mechanical properties.
Mécanisme D'action
The mechanism by which aluminium copper dioxide exerts its effects is largely dependent on its catalytic properties. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, its antimicrobial properties are thought to result from the generation of reactive oxygen species, which can damage bacterial cell walls and membranes.
Comparaison Avec Des Composés Similaires
Aluminium Oxide: Known for its high thermal stability and use in ceramics and refractories.
Copper Oxide: Widely used in catalysis and as a pigment in ceramics and glass.
Aluminium Copper Alloy: Used in aerospace and automotive industries due to its strength and lightweight properties.
Uniqueness: Aluminium copper dioxide is unique in that it combines the properties of both aluminium and copper oxides, resulting in a material with enhanced catalytic and thermal properties. This makes it particularly valuable in applications requiring high-performance materials with specific catalytic functions.
Propriétés
Numéro CAS |
12250-93-0 |
|---|---|
Formule moléculaire |
AlCuO2 |
Poids moléculaire |
122.53 g/mol |
Nom IUPAC |
aluminum;copper(1+);oxygen(2-) |
InChI |
InChI=1S/Al.Cu.2O/q+3;+1;2*-2 |
Clé InChI |
ZGNMHLIUGNCQDY-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[Al+3].[Cu+] |
Synonymes |
aluminium copper dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








